

Application Notes and Protocols for Histamine Hydrochloride ELISA in Biological Samples

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Compound of Interest

Compound Name: Histamine hydrochloride

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This document provides a detailed protocol and application notes for the quantification of histamine in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Histamine, a biogenic amine derived from the decarboxylation of histidine, is a crucial mediator of inflammatory and allergic responses.[1] Accurate measurement of histamine levels in biological matrices such as plasma, serum, urine, and tissue homogenates is essential for research in allergy, immunology, and pharmacology.

Principle of the Assay

The histamine ELISA is a competitive immunoassay. The microwells of the plate are pre-coated with a monoclonal antibody specific for histamine.[2] During the assay, histamine present in the standards or samples competes with a fixed amount of horseradish peroxidase (HRP)-labeled histamine for binding to the antibody.[2] Following an incubation period, unbound components are washed away. The amount of bound HRP-conjugate is then determined by the addition of a substrate solution (TMB), which results in color development. The intensity of the color is inversely proportional to the concentration of histamine in the sample. The reaction is stopped, and the optical density (OD) is measured at 450 nm.[3] A standard curve is generated by plotting the OD values of the standards against their known concentrations, which is then used to determine the histamine concentration in the unknown samples.

Data Presentation

Table 1: Typical Histamine ELISA Kit Characteristics

| Parameter | Typical Value | Reference |
|-------------------------|--|-----------|
| Assay Type | Competitive ELISA | [4] |
| Sample Types | Serum, Plasma (EDTA, Heparin), Urine, Cell Culture Media, Tissue Homogenates | [3][4] |
| Sensitivity | 0.068 ng/mL to 0.2 ng/mL | [4][5] |
| Range of Quantification | 0.098 - 25 ng/mL to 2.5 - 50.0 ng/mL | [2][4] |
| Intra-assay Precision | ≤ 10% | [2] |
| Inter-assay Precision | ≤ 10% | [2] |
| Cross-reactivity | Minimal with 3-Methyl-Histamine, Tyramine, Serotonin | [5] |

Table 2: Example Standard Curve Data

| Standard Concentration (ng/mL) | Average Optical Density (450 nm) | % B/B0 |
|--------------------------------|----------------------------------|--------|
| 0 (B0) | 1.850 | 100% |
| 2.5 | 1.325 | 71.6% |
| 5 | 0.980 | 53.0% |
| 10 | 0.650 | 35.1% |
| 20 | 0.380 | 20.5% |
| 50 | 0.195 | 10.5% |

Note: Data is for illustrative purposes only. A new standard curve must be generated for each assay.

Experimental Protocols

Materials and Reagents Required (Not typically provided in kit)

- Adjustable pipettes and disposable tips
- Microplate reader with 450 nm filter (650 nm if not using a stop solution)[1]
- Deionized or distilled water
- 1N HCl or stop solution provided in the kit[1]
- Microplate shaker (optional)
- Wash buffer (can be prepared by diluting a concentrated stock)[1]
- Sample dilution buffer (e.g., PBS)

Sample Handling and Preparation

General Precautions:

- Histamine may adhere to glass; therefore, use plasticware for sample processing.[1]
- Ensure the pH of samples is between 6-8.[1]
- Avoid repeated freeze-thaw cycles.[3]
- Store samples at -20°C or -80°C for long-term storage.[6][7]

Specific Sample Types:

- Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes.[3]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3]

- Urine: A mid-stream, first morning urine sample is often recommended.[3]
- Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS (e.g., 1g of tissue in 20-50 mL of buffer) using a glass homogenizer on ice.[6][7] Centrifuge at 1,000 x g for 15 minutes at 4°C to remove cellular debris.[6]
- Cell Lysates: Wash cells three times in PBS. Resuspend in PBS and lyse by ultrasonication or by 3 freeze-thaw cycles. Centrifuge at 1,000 x g for 15 minutes at 4°C to remove debris.[6][7]

Assay Procedure

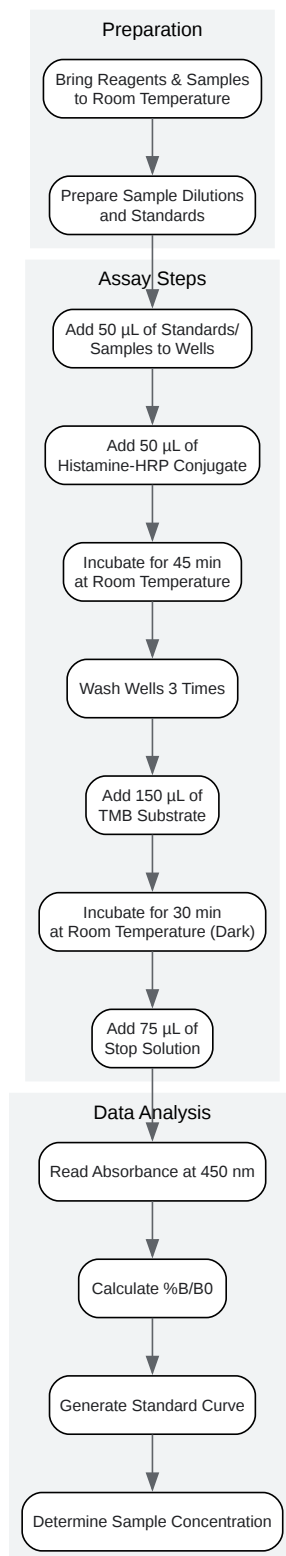
- Reagent Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare working solutions of wash buffer as instructed by the kit manufacturer.
- Standard and Sample Addition: Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate.[1]
- Enzyme Conjugate Addition: Add 50 µL of the Histamine-HRP conjugate to each well (except for the blank).[1]
- Incubation: Gently shake the plate to mix. Cover the plate and incubate for 45 minutes at room temperature (18-30°C).[1]
- Washing: Aspirate the contents of the wells. Wash the plate 3 times with 300 µL of working wash buffer per well.[1] After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.[1]
- Substrate Addition: Add 150 µL of TMB substrate to each well.[1]
- Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[1]
- Stopping the Reaction: Add 75 µL of stop solution (e.g., 1N HCl) to each well. The color will change from blue to yellow.[1][3]
- Absorbance Measurement: Read the optical density at 450 nm within 15 minutes of adding the stop solution.

Data Analysis

- Calculate the average absorbance for each set of replicate standards and samples.
- Calculate the percentage of maximal binding (%B/B0) for each standard and sample using the following formula: $\%B/B0 = (\text{Average OD of Standard or Sample} / \text{Average OD of Zero Standard}) \times 100$.[\[1\]](#)
- Plot a standard curve with the %B/B0 on the y-axis and the corresponding histamine concentration on the x-axis (log-logit plot is often recommended).[\[1\]](#)
- Determine the concentration of histamine in the samples by interpolating their %B/B0 values from the standard curve.
- Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.

Visualizations

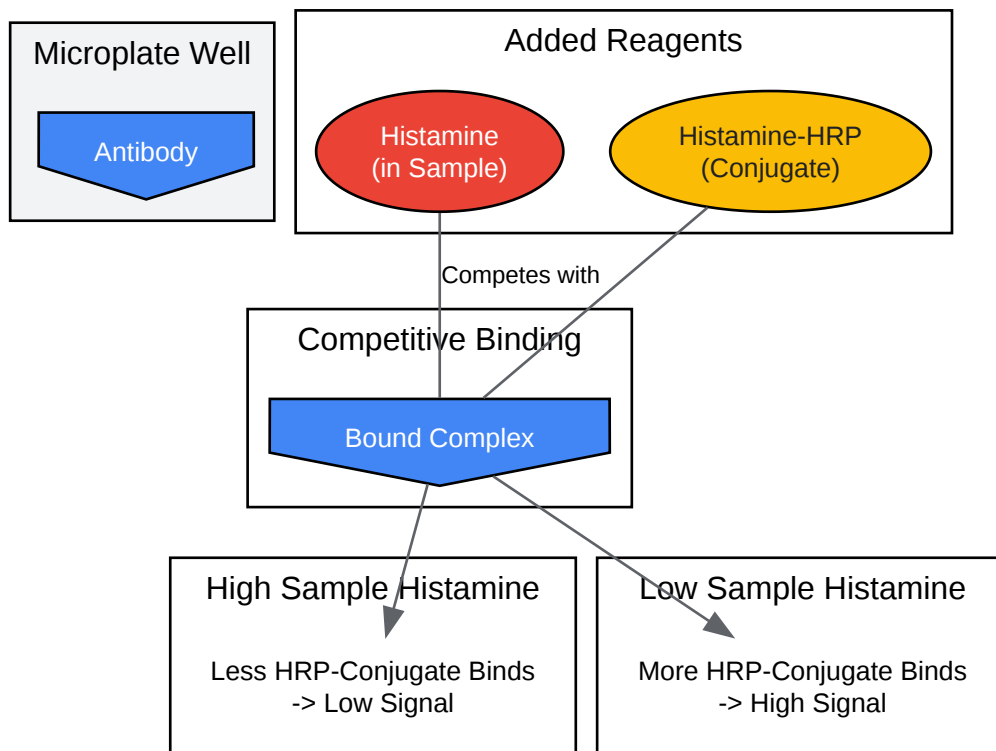
Histamine Competitive ELISA Workflow



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Caption: A flowchart of the histamine competitive ELISA protocol.

Principle of Competitive Histamine ELISA



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Caption: The competitive binding principle of the histamine ELISA.

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